3,6-二氢哒嗪-1,2-二羧酸二乙酯

描述

Synthesis Analysis

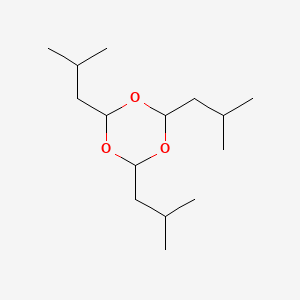

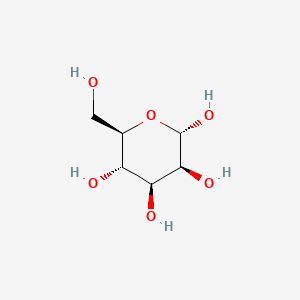

The optically active diethyl (S)-3-(hydroxymethyl)-3,6-dihydropyridazine-1,2-dicarboxylate were synthesized based on an asymmetric Diels-Alder reaction in the presence of (S)-BINOL chiral catalyst . The structure was approved by NMR, Mass, Infrared spectroscopies, and specific rotation was determined by AUTOPOL III polarimeter .Molecular Structure Analysis

The molecular structure of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be found in various databases such as PubChem .Chemical Reactions Analysis

The synthesis of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate involves several chemical reactions. For instance, the synthesis of optically active diethyl (S)-3-(hydroxymethyl)-3,6-dihydropyridazine-1,2-dicarboxylate is based on an asymmetric Diels-Alder reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate can be found in databases like PubChem .科学研究应用

合成高级多功能化合物

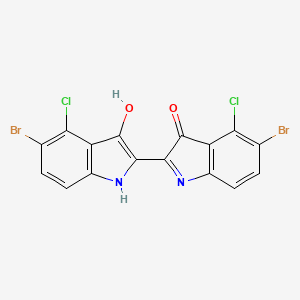

3,6-二氢哒嗪-1,2-二羧酸二乙酯被用于合成高级多功能化合物。 其衍生物,4-(5-溴-1H-吲哚-3-基)-2,6-二甲基-1,4-二氢吡啶-3,5-二羧酸二乙酯,已被合成和表征,具有多种应用,包括防腐、抗菌和抗氧化性能 .

防腐应用

该化合物的衍生物已显示出作为防腐剂的巨大潜力。它们已在酸性环境中对低碳钢进行了测试,证明了高度的腐蚀防护性能。 这使其成为耐腐蚀性至关重要的工业应用中的宝贵化合物 .

抗菌性能

在生物医学领域,3,6-二氢哒嗪-1,2-二羧酸二乙酯的衍生物已针对各种细菌和真菌病原体进行了测试。 结果表明其功效优于庆大霉素等标准治疗方法,表明其有潜力成为强大的抗菌剂 .

抗氧化能力

该化合物的衍生物也已使用 DPPH 自由基清除等测定法评估了其抗氧化潜力。 它们已显示出有希望的结果,表明它们可用于治疗应用中的抗氧化剂 .

有机合成中的氢源

该化合物在有机合成过程中,例如有机催化还原胺化和共轭还原反应中,用作氢源。 其作为还原剂的作用在各种化学合成途径中至关重要 .

潜在的治疗应用

3,6-二氢哒嗪-1,2-二羧酸二乙酯的杂环性质,以及其哒嗪环,引起了人们对其潜在治疗应用的关注。 虽然该领域的具体应用仍在研究中,但该化合物的特性表明其在药物开发方面具有光明前景.

作用机制

The mechanism of action of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease progression or plant growth regulation. In cancer research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to improve insulin sensitivity and glucose uptake by activating certain signaling pathways. In plant research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to regulate the expression of genes involved in plant growth and development.

Biochemical and Physiological Effects

Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to have various biochemical and physiological effects in different research fields. In cancer research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to cell death. In diabetes research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to increase the expression of insulin receptor substrate-1 and glucose transporter-4, leading to improved glucose uptake. In plant research, Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has been shown to enhance the activity of antioxidant enzymes and regulate the expression of genes involved in stress response.

实验室实验的优点和局限性

Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which allows for easy production and purification of the compound. Another advantage is its versatility in different research fields, which allows for a wide range of applications. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and safety precautions.

未来方向

There are several future directions for the research of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate. In medicinal chemistry, further studies are needed to optimize the structure-activity relationship of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate and identify its potential targets for drug development. In agriculture, further studies are needed to investigate the efficacy and safety of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate as a plant growth regulator in different crops and environmental conditions. In materials science, further studies are needed to explore the potential applications of Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate as a building block for the synthesis of novel materials with unique properties. Overall, the research on Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate has the potential to lead to new discoveries and innovations in various fields of science.

属性

IUPAC Name |

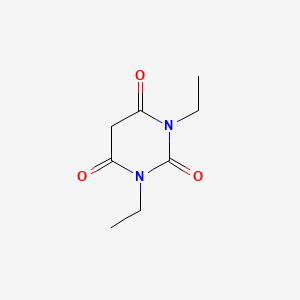

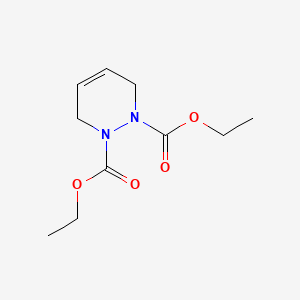

diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-3-15-9(13)11-7-5-6-8-12(11)10(14)16-4-2/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTXVDDNYXLLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC=CCN1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10300124 | |

| Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35691-30-6 | |

| Record name | NSC134994 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,6-dihydropyridazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10300124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1606635.png)